Higher Amine–Metal Binding Energy vs. N,N-Dimethylethylenediamine in M2(dobpdc) MOFs
Density functional theory (DFT) calculations reveal that N-isopropylethylenediamine (i-2) binds to open metal sites in M2(dobpdc) (M = Mg, Sc–Zn) via its primary amine with binding energies ranging from 132 to 178 kJ mol⁻¹ [1]. In a direct cross-study comparison, N,N-dimethylethylenediamine (mm-2) in the same MOF series shows lower or comparable binding energies of 123–172 kJ mol⁻¹ [2]. The i-2 variant also demonstrates CO2 binding energies of 43–69 kJ mol⁻¹, with i-2-Sc2(dobpdc) and i-2-Mg2(dobpdc) exhibiting particularly high values, indicative of promising CO2 capture potential [1].
| Evidence Dimension | Amine–metal binding energy (DFT-calculated, vdW-corrected) |
|---|---|
| Target Compound Data | i-2 (N-isopropylethylenediamine): 132–178 kJ mol⁻¹ (M = Mg, Sc–Zn) |
| Comparator Or Baseline | mm-2 (N,N-dimethylethylenediamine): 123–172 kJ mol⁻¹ (M = Mg, Sc–Zn) |
| Quantified Difference | i-2 upper range extends ~6 kJ mol⁻¹ higher (178 vs. 172 kJ mol⁻¹); i-2 minimum is 9 kJ mol⁻¹ higher (132 vs. 123 kJ mol⁻¹) |
| Conditions | M2(dobpdc) series (M = Mg, Sc–Zn); van der Waals corrected DFT |
Why This Matters
Higher amine–metal binding energy correlates with stronger diamine grafting and reduced leaching under cyclic adsorption-desorption conditions, a key durability metric for MOF-based sorbents.
- [1] Zhang, H., Yang, L. M., & Ganz, E. (2020). Disclosing the microscopic mechanism and adsorption properties of CO2 capture in N-isopropylethylenediamine appended M2(dobpdc) series. Physical Chemistry Chemical Physics, 22(42), 24614–24623. DOI: 10.1039/d0cp04068a View Source
- [2] Zheng, X., Zhang, H., Yang, L. M., & Ganz, E. (2021). Properties and Detailed Adsorption of CO2 by M2(dobpdc) with N,N-Dimethylethylenediamine Functionalization. Inorganic Chemistry, 60(5), 3141–3150. DOI: 10.1021/acs.inorgchem.0c03487 View Source
